4-Butoxy-2,6-difluorobenzoyl chloride
Overview
Description
4-Butoxy-2,6-difluorobenzoyl chloride is an organic compound with the molecular formula C11H11ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with butoxy and difluoro groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-2,6-difluorobenzoyl chloride typically involves the reaction of 4-butoxy-2,6-difluorobenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the acid is converted to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-2,6-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-butoxy-2,6-difluorobenzoic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous solutions and mild heating.
Major Products
Substituted Benzoyl Derivatives: Formed from nucleophilic substitution reactions.
4-Butoxy-2,6-difluorobenzoic Acid: Formed from hydrolysis.
Scientific Research Applications
4-Butoxy-2,6-difluorobenzoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Butoxy-2,6-difluorobenzoyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoyl Chloride: Lacks the butoxy group, making it less hydrophobic.
4-Butoxybenzoyl Chloride: Lacks the difluoro groups, affecting its reactivity and stability
Uniqueness
4-Butoxy-2,6-difluorobenzoyl chloride is unique due to the presence of both butoxy and difluoro groups, which influence its chemical properties and reactivity. This combination makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-butoxy-2,6-difluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2O2/c1-2-3-4-16-7-5-8(13)10(11(12)15)9(14)6-7/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYFGUHGFICGBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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